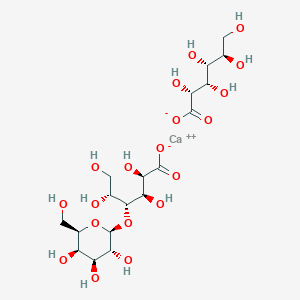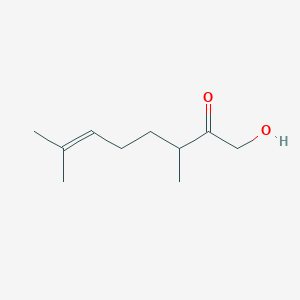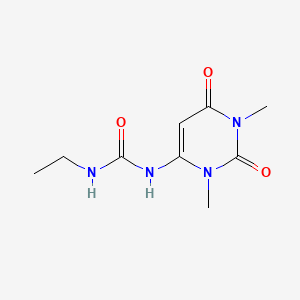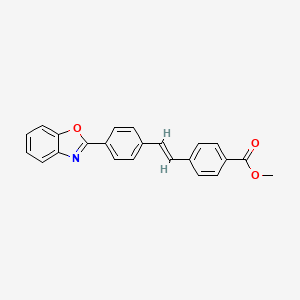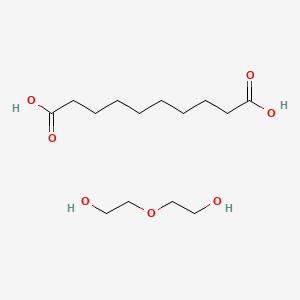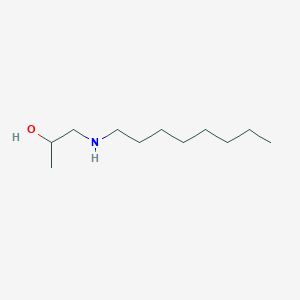
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is an organic compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the presence of a hydrazonoyl group (-C(X):NNH-) attached to a halogen atom. The compound is known for its applications in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide typically involves the reaction of 2,2-dimethylpropanehydrazonoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as thiolates, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazonoyl compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide involves the interaction of the hydrazonoyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-N-(3-nitrophenyl)propanehydrazonoyl bromide
- 2,2-Dimethyl-N-(4-nitrophenyl)propanamide
- 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl chloride
Uniqueness
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the nitro group and the hydrazonoyl bromide moiety makes it a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
33491-21-3 |
|---|---|
Fórmula molecular |
C11H14BrN3O2 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(12)14-13-8-4-6-9(7-5-8)15(16)17/h4-7,13H,1-3H3 |
Clave InChI |
AKDPZNCRWZWPLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
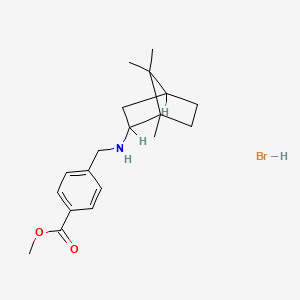
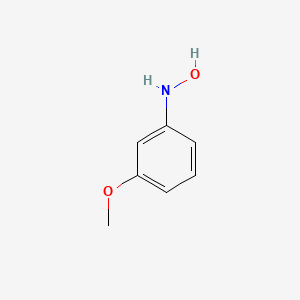
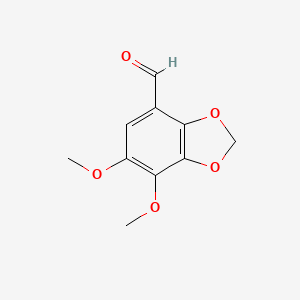
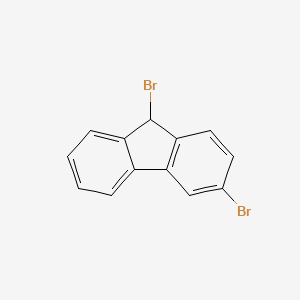
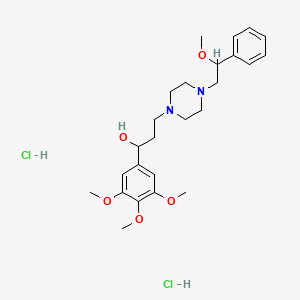
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
